![molecular formula C18H23NO4S B300911 5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B300911.png)
5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione, also known as DIB-TZD, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This molecule belongs to the class of thiazolidinediones, which are known for their insulin-sensitizing properties.
作用機序
The mechanism of action of 5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione involves its binding to the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. 5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione acts as an agonist of PPARγ, leading to increased insulin sensitivity and glucose uptake in cells. Additionally, 5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione has been reported to inhibit the activity of various enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects, including improved insulin sensitivity and glucose uptake, inhibition of cancer cell proliferation, and neuroprotective effects. In addition, 5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione has been reported to have anti-inflammatory properties and improve lipid metabolism.
実験室実験の利点と制限
One of the main advantages of 5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, 5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione is also known to be toxic at high concentrations, which can limit its use in certain experiments. Additionally, 5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione has been reported to have low solubility in water, which can make its administration and delivery challenging.
将来の方向性
There are several future directions for research on 5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione. One area of interest is the development of more potent and selective PPARγ agonists with fewer side effects. Additionally, the potential of 5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione as a cancer therapy needs to be further explored, including its efficacy in combination with other anticancer agents. Furthermore, the neuroprotective effects of 5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione need to be studied in more detail, including its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Conclusion:
In conclusion, 5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione is a synthetic compound that has shown promising therapeutic potential in various diseases, including diabetes, cancer, and neurodegenerative disorders. Its mechanism of action involves its binding to PPARγ, leading to improved insulin sensitivity and glucose uptake, inhibition of cancer cell proliferation, and neuroprotective effects. While 5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, its toxicity at high concentrations and low solubility in water can limit its use. There are several future directions for research on 5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione, including the development of more potent and selective PPARγ agonists and the exploration of its potential as a cancer therapy and neuroprotective agent.
合成法
The synthesis of 5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione involves the reaction between 3,4-diethoxybenzaldehyde and isobutylamine to form the intermediate Schiff base, which is then reacted with thiosemicarbazide to yield the final product. This method has been reported to yield high purity and good yield of 5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione.
科学的研究の応用
5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, 5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. In cancer, 5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione has been reported to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In neurodegenerative disorders, 5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective effects and improve cognitive function.
特性
製品名 |
5-(3,4-Diethoxybenzylidene)-3-isobutyl-1,3-thiazolidine-2,4-dione |
---|---|
分子式 |
C18H23NO4S |
分子量 |
349.4 g/mol |
IUPAC名 |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H23NO4S/c1-5-22-14-8-7-13(9-15(14)23-6-2)10-16-17(20)19(11-12(3)4)18(21)24-16/h7-10,12H,5-6,11H2,1-4H3/b16-10- |
InChIキー |
IVJMYIBZQAZFPZ-YBEGLDIGSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(C)C)OCC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(C)C)OCC |
正規SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。